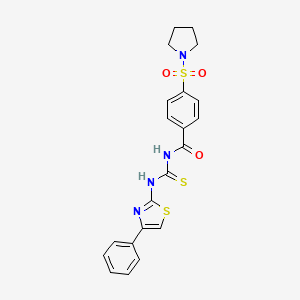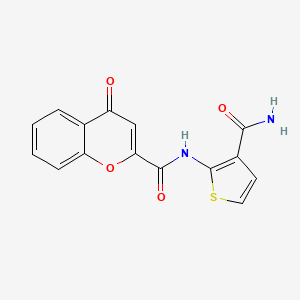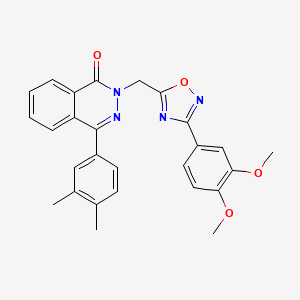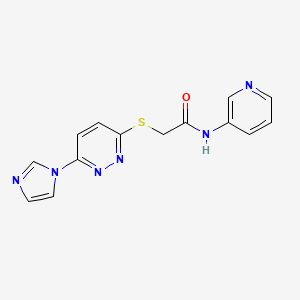
N-((4-苯基噻唑-2-基)氨基硫代羰基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in recent years due to its potential as an anticancer agent. PTC-209 was first discovered by scientists at the Scripps Research Institute in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用机制
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibits the activity of BMI-1 by binding to a specific site on the protein and preventing its interaction with other proteins involved in cancer cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit the activity of other proteins involved in cancer cell proliferation and survival, including AKT and ERK. N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to induce cell cycle arrest and inhibit DNA synthesis in cancer cells.
实验室实验的优点和局限性
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it accessible for research purposes. N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have low toxicity in animal models, which is important for evaluating its potential as a therapeutic agent. However, one limitation of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is that it is not highly selective for BMI-1 and can also inhibit the activity of other proteins involved in cancer cell proliferation and survival.
未来方向
There are several potential future directions for research on N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of focus could be on improving the selectivity of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide for BMI-1 to reduce the potential for off-target effects. Another potential direction could be on evaluating the efficacy of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in combination with other anticancer agents to enhance its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in clinical trials.
合成方法
The synthesis of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-aminothiazole with 4-bromoacetophenone to form 4-(2-aminothiazol-4-yl)acetophenone. This compound is then reacted with thiourea to form N-(2-aminothiazol-4-yl)thiourea, which is subsequently reacted with 4-chlorobenzoyl chloride to form the final product, N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
科学研究应用
抗癌特性
该化合物在抑制癌细胞生长方面显示出希望。研究人员研究了其对各种癌症类型的影响,包括乳腺癌、肺癌和结肠癌。 从机制上讲,它干扰细胞周期进程,诱导细胞凋亡,并靶向特定信号通路 .
抗炎活性
“N-((4-苯基噻唑-2-基)氨基硫代羰基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺”表现出抗炎特性。它抑制促炎细胞因子并调节免疫反应。 这使其成为治疗炎症性疾病的潜在候选药物 .
抗菌作用
研究探讨了它的抗菌和抗真菌活性。该化合物对革兰氏阳性和革兰氏阴性细菌均表现出抑制作用。 研究人员正在研究它作为现有抗菌剂替代品的潜力 .
神经保护潜力
临床前研究表明,该化合物可以保护神经元免受氧化应激和神经退行性病变过程的影响。 它可能与阿尔茨海默病和帕金森病等疾病相关 .
心血管应用
该化合物的血管扩张作用引起了研究人员的注意。它可以改善血流并降低高血压。 需要进一步研究以验证其心血管益处 .
抗糖尿病特性
初步实验表明,“N-((4-苯基噻唑-2-基)氨基硫代羰基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺”可能调节葡萄糖代谢。 它作为糖尿病管理辅助疗法的潜力值得进一步探索 .
IMPPAT 2.0 数据库。 印度药用植物,植物化学和治疗
属性
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c26-19(16-8-10-17(11-9-16)31(27,28)25-12-4-5-13-25)23-20(29)24-21-22-18(14-30-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2,(H2,22,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMNUXNTMUEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)


![6-[(3,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2460896.png)

![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)

![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)